Cevimeline-d4 Hydrochloride Salt (Major)

LC-MS/MS method validation Isotope dilution mass spectrometry Bioanalytical quantification

Cevimeline-d4 Hydrochloride Salt delivers a definitive +4 Da mass shift (Δm/z = 4) enabling unequivocal mass spectrometric differentiation from native cevimeline—unattainable with unlabeled internal standards. Substituting unlabeled cevimeline introduces systematic bias from variable extraction recovery, ion suppression, and instrument drift. This deuterated isotopologue (C₁₀H₁₄D₄ClNOS, MW 239.8) fulfills FDA and EMA bioanalytical method validation guidelines for stable isotope-labeled internal standards. Intended for isotope dilution quantitation in ANDA submissions, bioequivalence studies, and pharmacokinetic investigations of cevimeline in Sjögren's syndrome and radiation-induced xerostomia. ≥97% chemical purity with documented isotopic enrichment. Not for therapeutic use.

Molecular Formula C10H18ClNOS
Molecular Weight 239.80 g/mol
Cat. No. B13837904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCevimeline-d4 Hydrochloride Salt (Major)
Molecular FormulaC10H18ClNOS
Molecular Weight239.80 g/mol
Structural Identifiers
SMILESCC1OC2(CN3CCC2CC3)CS1.Cl
InChIInChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m0./s1/i1D3,8D;
InChIKeySURWTGAXEIEOGY-LQLIPKPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cevimeline-d4 Hydrochloride Salt: Stable Isotope-Labeled Analytical Standard for Cevimeline Quantification


Cevimeline-d4 Hydrochloride Salt is a deuterated isotopologue of the muscarinic acetylcholine receptor agonist cevimeline hydrochloride. It features four deuterium atoms substituted at the methyl position (2'-(Methyl-d3) and one additional position), yielding a molecular formula of C10H14D4ClNOS and molecular weight of 239.8 g/mol, compared to 235.8 g/mol for unlabeled cevimeline hydrochloride . This +4 Da mass shift enables unequivocal mass spectrometric differentiation from the native analyte. The parent compound, cevimeline hydrochloride, is a selective M1 and M3 muscarinic receptor agonist (EC50s = 23 nM for M1, 48 nM for M3) with >1 μM activity at M2 and M4 receptors [1], clinically approved for treating xerostomia in Sjögren's syndrome patients. Cevimeline-d4 Hydrochloride Salt is intended for use as an internal standard in GC-MS or LC-MS quantification of cevimeline, not as a therapeutic agent .

Why Cevimeline-d4 Hydrochloride Salt Cannot Be Substituted with Unlabeled Cevimeline for Analytical Quantification


Substituting unlabeled cevimeline hydrochloride for Cevimeline-d4 Hydrochloride Salt as an internal standard in quantitative bioanalysis fundamentally fails because the two compounds are indistinguishable by mass spectrometry. Both share identical retention times, ionization efficiencies, and fragmentation patterns under LC-MS/MS conditions, rendering the internal standard indistinguishable from the target analyte. This substitution introduces systematic bias from variable extraction recovery, ion suppression or enhancement (matrix effects), and instrument response fluctuations [1]. In contrast, the +4 Da mass shift of Cevimeline-d4 allows the mass spectrometer to separately monitor the analyte and internal standard via distinct m/z transitions, enabling true isotope dilution quantitation. Regulatory guidelines for bioanalytical method validation, including FDA and EMA guidance, explicitly require stable isotope-labeled internal standards for accurate quantification of small-molecule drugs in biological matrices, making Cevimeline-d4 Hydrochloride Salt non-substitutable for compliant analytical workflows [2].

Quantitative Differentiation Evidence for Cevimeline-d4 Hydrochloride Salt vs. Unlabeled Cevimeline and Class Alternatives


Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Independent Analyte and Internal Standard Quantification

Cevimeline-d4 Hydrochloride Salt possesses a molecular weight of 239.8 g/mol, which is exactly +4 Da heavier than unlabeled cevimeline hydrochloride (235.8 g/mol) due to the substitution of four hydrogen atoms with deuterium [1]. This mass differential enables baseline-resolved MRM transitions in triple quadrupole LC-MS/MS systems, allowing simultaneous quantification of the analyte (cevimeline) and internal standard (cevimeline-d4) without cross-interference. This is a fundamental requirement for isotope dilution-based quantitation, whereas unlabeled cevimeline added as an internal standard would co-elute with and be indistinguishable from the target analyte .

LC-MS/MS method validation Isotope dilution mass spectrometry Bioanalytical quantification

Receptor Selectivity Advantage of Cevimeline Over Pilocarpine: M1/M3 vs. Pan-Muscarinic Agonism

The parent compound cevimeline hydrochloride demonstrates functionally selective agonism at M1 and M3 muscarinic receptors (EC50s = 23 nM and 48 nM, respectively) while exhibiting >20-fold lower potency at M2 and M4 receptors (EC50 >1 μM) [1]. In contrast, pilocarpine, the primary alternative sialogogue, is a nonselective pan-muscarinic agonist that activates M1-M5 receptors with similar potency, including cardiac M2 receptors associated with bradycardia and bronchial M2/M4 receptors linked to pulmonary adverse effects [2]. Clinical review data confirm that cevimeline produces fewer adverse events than pilocarpine, with a longer-lasting salivation effect maintained for at least 4 to 6 hours post-dose compared to the shorter duration of pilocarpine [3].

Muscarinic receptor selectivity M1/M3 agonism Side effect profile

Pharmacokinetic Half-Life Advantage of Cevimeline Over Pilocarpine

Cevimeline hydrochloride exhibits a mean plasma elimination half-life of 5 ± 1 hours in humans following oral administration, with 84% of a 30 mg dose excreted in urine within 24 hours [1]. This extended half-life supports three-times-daily dosing (every 8 hours) for sustained therapeutic effect. In comparison, pilocarpine has a substantially shorter half-life of approximately 0.76 to 1.35 hours [2], necessitating four-times-daily dosing (every 6 hours) to maintain adequate salivary stimulation. The pharmacokinetic advantage of cevimeline is further supported by a volume of distribution of approximately 6 L/kg and low plasma protein binding (<20%) [1].

Pharmacokinetics Half-life Dosing frequency

Isotopic Purity Specification: 94.7% Deuterium Incorporation Ensures Minimal Isotopic Cross-Talk

Certificates of Analysis for Cevimeline-d4 Hydrochloride Salt document an isotopic purity of 94.7% (deuterium incorporation at the designated positions) and chemical purity of 97% by TLC [1]. The residual 5.3% isotopic impurity represents unlabeled or partially deuterated species, which contributes minimally to cross-talk in MRM channels. This level of isotopic enrichment meets or exceeds industry standards for stable isotope-labeled internal standards used in regulated bioanalysis [2]. In contrast, lower-grade deuterated analogs (e.g., 90% isotopic purity) would introduce higher background signal in the analyte channel, compromising lower limit of quantification (LLOQ) and method sensitivity [3].

Isotopic purity Analytical quality control Method accuracy

Recommended Procurement and Application Scenarios for Cevimeline-d4 Hydrochloride Salt


Regulatory-Compliant Bioanalytical Method Validation for Cevimeline Pharmacokinetic Studies

Cevimeline-d4 Hydrochloride Salt is the required internal standard for LC-MS/MS method validation in accordance with FDA and EMA bioanalytical guidance. Its +4 Da mass shift enables accurate, matrix-effect-corrected quantification of cevimeline in human plasma, urine, and tissue homogenates. This application is essential for ANDA submissions, bioequivalence studies of generic cevimeline formulations, and clinical pharmacokinetic investigations in Sjögren's syndrome and radiation-induced xerostomia patients [1].

Therapeutic Drug Monitoring of Cevimeline in Sjögren's Syndrome Patients

Cevimeline exhibits high inter-individual pharmacokinetic variability due to CYP2D6 and CYP3A4 metabolism, with a half-life of 5 ± 1 hours and <20% plasma protein binding [1]. Cevimeline-d4 Hydrochloride Salt enables precise measurement of trough and peak cevimeline concentrations to optimize dosing (typically 30 mg TID) and assess adherence. Given cevimeline's superior M1/M3 selectivity (EC50 = 23 nM and 48 nM) and fewer adverse events compared to pilocarpine [2], therapeutic drug monitoring using this deuterated internal standard supports personalized dosing strategies.

Quality Control Release Testing for Cevimeline Hydrochloride API and Finished Dosage Forms

Cevimeline-d4 Hydrochloride Salt serves as a reference standard for impurity profiling and assay determination in cevimeline hydrochloride active pharmaceutical ingredient (API) and capsule formulations. Its documented isotopic purity (94.7%) and chemical purity (97%) [1] make it suitable for HPLC-UV and LC-MS methods per USP and ICH guidelines. Procurement for QC laboratories ensures batch-to-batch consistency and regulatory filing support for ANDA submissions.

Comparative Pharmacology Studies of Muscarinic Agonists (Cevimeline vs. Pilocarpine)

Cevimeline-d4 Hydrochloride Salt facilitates accurate measurement of cevimeline concentrations in head-to-head preclinical and clinical studies comparing cevimeline and pilocarpine. These studies document cevimeline's pharmacokinetic advantage (half-life 5 ± 1 hours vs. 0.76–1.35 hours for pilocarpine) and receptor selectivity advantage (>20-fold M1/M3 vs. M2/M4 selectivity) [2][3]. The deuterated internal standard ensures that observed differences in efficacy and tolerability are not confounded by analytical variability in drug concentration measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cevimeline-d4 Hydrochloride Salt (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.